molecular formula C15H15ClFNO2S B10964097 2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide

2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide

Cat. No.: B10964097
M. Wt: 327.8 g/mol
InChI Key: DUGUMKDIRJMZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE is a chemical compound with a complex structure that includes chloro, ethyl, methyl, and fluoro groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride to form 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide . This intermediate is then further reacted with 4-fluorobenzenesulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE is unique due to the presence of both fluoro and benzenesulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15ClFNO2S

Molecular Weight

327.8 g/mol

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C15H15ClFNO2S/c1-3-11-6-4-5-10(2)15(11)18-21(19,20)14-8-7-12(17)9-13(14)16/h4-9,18H,3H2,1-2H3

InChI Key

DUGUMKDIRJMZER-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C=C2)F)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.